6-cyclopentyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-CYCLOPENTYL-1-(6-METHYLPYRIDIN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclopentyl group and a methylpyridinyl moiety, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 6-CYCLOPENTYL-1-(6-METHYLPYRIDIN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves several steps. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and sodium methoxide for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antiproliferative agent, potentially useful in cancer therapy . Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these targets, the compound can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Comparison with Similar Compounds
Similar compounds include other pyridopyrimidine derivatives, such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities. The unique combination of a cyclopentyl group and a methylpyridinyl moiety in 6-CYCLOPENTYL-1-(6-METHYLPYRIDIN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE sets it apart from other similar compounds, contributing to its distinct chemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C17H21N5OS |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-cyclopentyl-1-(6-methylpyridin-2-yl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H21N5OS/c1-11-5-4-8-14(19-11)22-15-13(16(23)20-17(22)24)9-21(10-18-15)12-6-2-3-7-12/h4-5,8,12,18H,2-3,6-7,9-10H2,1H3,(H,20,23,24) |
InChI Key |
WBABWUZTWVTEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C3=C(CN(CN3)C4CCCC4)C(=O)NC2=S |
Origin of Product |
United States |
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